4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The compound could also be described in terms of its class (e.g., it’s an amide, a benzamide, etc.) and any notable structural features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the mechanism by which it occurs.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other chemicals. This could include its behavior as a reactant in synthetic reactions, its reactivity towards common reagents, and any decomposition reactions it undergoes.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as its melting point, boiling point, and solubility in various solvents) and its chemical properties (such as its acidity or basicity, its redox potential, and its spectral properties).Scientific Research Applications
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- Application : This compound has been used for the detection of D-fructose, D-glucose, and D-mannose .
- Methods of Application/Experimental Procedures : Voltammetric techniques, e.g., cyclic and differential pulse voltammetry (CV and DPV) with their versatility are the method of choice. DPV performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid have been used .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
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I hope this general information is helpful. If you have a specific question about “4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide” or another compound, feel free to ask!
properties
IUPAC Name |
4-(4-aminophenyl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-18-15(19)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOKONOWFBQQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718357 |
Source
|
Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide | |
CAS RN |
1345471-14-8 |
Source
|
Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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